molecular formula C17H15NO4 B2932522 1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1706277-61-3

1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2932522
CAS No.: 1706277-61-3
M. Wt: 297.31
InChI Key: QOOKCQOGQJTHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both furan and benzofuran moieties in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . The hazard statements include H302 - H319, which indicate that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

Preparation Methods

The synthesis of 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura cross-coupling reactions. This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules . The reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

1’-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-(Furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one include:

The uniqueness of 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its spiro structure, which provides distinct chemical and biological properties compared to other furan derivatives.

Properties

IUPAC Name

1'-(furan-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(14-7-3-10-21-14)18-9-4-8-17(11-18)13-6-2-1-5-12(13)16(20)22-17/h1-3,5-7,10H,4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOKCQOGQJTHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=CO3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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